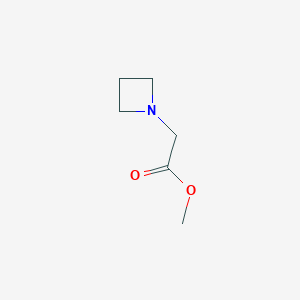

Methyl 2-(azetidin-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(azetidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)5-7-3-2-4-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLHCROWUZEWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Routes to Methyl 2 Azetidin 1 Yl Acetate

Retrosynthetic Disconnections for Methyl 2-(azetidin-1-yl)acetate

Retrosynthetic analysis of Methyl 2-(azetidin-1-yl)acetate reveals several strategic disconnections. The most apparent approach involves disconnecting the N-C bond of the acetate (B1210297) group, leading to azetidine (B1206935) and a methyl 2-haloacetate equivalent as synthons. A further disconnection of the azetidine ring itself can be envisioned through two primary pathways: breaking one C-N bond, which points towards intramolecular cyclization of a γ-amino halide or a related precursor, or disconnecting two C-C bonds, suggesting a [2+2] cycloaddition strategy. These fundamental disconnections form the basis for the various synthetic methodologies discussed in the subsequent sections.

Classical and Modern Approaches to Azetidine Ring Construction within the Context of Methyl 2-(azetidin-1-yl)acetate

The construction of the azetidine ring is a significant challenge in synthetic organic chemistry. magtech.com.cn A variety of methods have been developed, ranging from classical intramolecular cyclizations to modern cycloaddition reactions. magtech.com.cn

Intramolecular Cyclization Reactions of Amino-Halides and Analogues

The formation of the azetidine ring through intramolecular nucleophilic substitution is a long-standing and reliable method. acs.org This approach typically involves the cyclization of a γ-amino halide or a precursor with a suitable leaving group at the γ-position. The nitrogen atom acts as the nucleophile, displacing the leaving group to form the strained four-membered ring. acs.orgresearchgate.net

A notable example is the synthesis of N-trityl-2-amino-4-bromobutanoate, which undergoes intramolecular cyclization to yield the corresponding azetidine derivative. researchgate.net This strategy highlights the utility of protecting the amine functionality to control reactivity and prevent unwanted side reactions. The choice of the leaving group is critical, with halides and sulfonates being commonly employed. acs.orgnih.gov

| Precursor Type | Leaving Group | Key Features |

| γ-Amino-halide | Halogen (Br, Cl) | Direct cyclization, often requires a base. acs.org |

| γ-Amino-sulfonate | Mesylate, Tosylate | Good leaving groups, mild reaction conditions. nih.govorganic-chemistry.org |

| Epoxy amines | Epoxide | Lewis acid catalysis can control regioselectivity. nih.govelsevierpure.com |

Lanthanide triflates, such as La(OTf)₃, have emerged as effective catalysts for the intramolecular aminolysis of epoxides, providing a regioselective route to functionalized azetidines. nih.govelsevierpure.com For instance, the La(OTf)₃-catalyzed cyclization of cis-3,4-epoxy amines yields azetidines in high yields. nih.govelsevierpure.com

Reductive Cyclization of Imines and Related Precursors

Reductive cyclization offers an alternative pathway to the azetidine ring. This method can involve the cyclization of β-haloalkylimines or the reduction of azetidin-2-ones (β-lactams). magtech.com.cnacs.org The reduction of readily available β-lactams is a particularly common and efficient method for producing a wide range of azetidine derivatives. acs.orgrsc.org

Another approach involves the photochemical intramolecular cyclization of aminoketones, known as the Yang cyclization, which proceeds through a diradical intermediate to form azetidinols. acs.org Furthermore, the reduction of imines generated from β-amino ketones can lead to the formation of the azetidine ring, although competition with cyclopropane (B1198618) formation can occur if acidic protons are present. acs.org

| Precursor | Reagent/Condition | Product |

| Azetidin-2-one (β-lactam) | LiAlH₄, Diborane (B8814927) | Azetidine |

| β-Haloalkylimine | Reducing agent | Azetidine |

| Aminoketone | Photochemical irradiation | Azetidinol (B8437883) |

| Imine from β-amino ketone | Reduction | Azetidine |

Cycloaddition Strategies for Azetidine Ring Formation

Cycloaddition reactions provide a powerful and atom-economical approach to the synthesis of the azetidine core. rsc.orgpageplace.de The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for constructing the azetidine ring. rsc.orgnih.govchemrxiv.orgresearchgate.netrsc.org This reaction can be carried out intermolecularly or intramolecularly and has been successfully applied to a variety of substrates. rsc.orgspringernature.com Visible-light-mediated protocols using photocatalysts have emerged as a milder and more general alternative to traditional UV irradiation. springernature.comchemrxiv.org

Recent advancements have focused on expanding the scope of the aza Paternò-Büchi reaction to include acyclic imine equivalents and a broader range of alkenes. nih.govchemrxiv.org For instance, visible-light-mediated triplet energy transfer has enabled the intermolecular [2+2] cycloaddition of oximes and alkenes. springernature.com

The aza-Diels-Alder reaction, an inverse-electron-demand cycloaddition, offers a route to tetrahydropyridines, which can be considered precursors or structural analogs of certain azetidine derivatives. rsc.orgthieme-connect.comnih.govnih.govthieme-connect.com This reaction typically involves the use of an electron-deficient azadiene and an electron-rich dienophile. nih.gov

| Reaction Type | Reactants | Key Features |

| Aza Paternò-Büchi [2+2] | Imine + Alkene | Photochemical or photocatalytic, atom-economical. rsc.orgrsc.orgacs.org |

| Aza-Diels-Alder | Azadiene + Dienophile | Forms tetrahydropyridines, inverse-electron-demand. rsc.orgthieme-connect.comnih.gov |

Direct Synthesis of Methyl 2-(azetidin-1-yl)acetate and Related Ester Systems

The direct synthesis of Methyl 2-(azetidin-1-yl)acetate and its derivatives often involves the formation of an exocyclic double bond on the azetidine ring, followed by subsequent functionalization.

Horner–Wadsworth–Emmons Reaction in the Synthesis of Azetidinylidene Acetates

The Horner–Wadsworth–Emmons (HWE) reaction is a key method for the synthesis of α,β-unsaturated esters from aldehydes or ketones. wikipedia.orgorganic-chemistry.orgchem-station.comorganicchemistrydata.orgresearchgate.net In the context of azetidine synthesis, the HWE reaction of an azetidin-3-one (B1332698) with a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate, yields an azetidinylidene acetate. nih.gov This exocyclic α,β-unsaturated ester is a versatile intermediate that can be further modified.

A study by He and Hartwig detailed a DBU-catalyzed HWE reaction of N-Boc-azetidin-3-one to produce methyl (N-Boc-azetidin-3-ylidene)acetate. nih.gov This intermediate was then subjected to aza-Michael addition with various NH-heterocycles to generate functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov The HWE reaction generally favors the formation of the E-alkene. wikipedia.orgorganic-chemistry.org

| Ketone | Phosphonate Reagent | Base | Product |

| N-Boc-azetidin-3-one | Triethyl phosphonoacetate | DBU | Methyl (N-Boc-azetidin-3-ylidene)acetate nih.gov |

This methodology provides a convergent and flexible route to a variety of substituted azetidine derivatives, including those with the Methyl 2-(azetidin-1-yl)acetate scaffold.

Aza-Michael Addition Pathways to the Azetidinylacetate Scaffold

The aza-Michael addition, a type of conjugate addition, is a powerful and atom-economical method for forming carbon-nitrogen bonds. In the context of synthesizing the azetidinylacetate scaffold, this reaction typically involves the addition of an amine to an α,β-unsaturated carbonyl compound. researchgate.net This approach is favored for its efficiency and the ability to construct β-amino carbonyl functionalities, which are valuable intermediates in organic synthesis. researchgate.net

The reaction is often catalyzed by a base, which deprotonates the amine to increase its nucleophilicity. nih.gov A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can participate in this reaction with Michael acceptors like methyl acrylate. researchgate.net The intramolecular version of this reaction, the endo-aza-Michael addition, is particularly useful for the synthesis of nitrogen-containing heterocycles such as piperidines and pyrrolidines. rsc.org

Recent advancements have focused on developing more efficient and environmentally friendly protocols. For instance, the use of catalysts like sulfated zirconia allows the reaction to proceed under solvent-free conditions at room temperature, offering high yields in short reaction times. researchgate.net Furthermore, the aza-Michael addition can be a key step in cascade reactions, leading to the formation of more complex heterocyclic scaffolds. frontiersin.org

Catalytic Approaches for the Synthesis and Functionalization of Methyl 2-(azetidin-1-yl)acetate

Catalysis plays a pivotal role in the synthesis of azetidine rings, offering routes that are often more efficient and selective than traditional stoichiometric methods. Various catalytic strategies have been developed, including those utilizing transition metals, organocatalysts, and photocatalysts.

Transition Metal-Catalyzed Processes for Azetidine Synthesis

Transition metal catalysis provides a versatile toolkit for the construction of the azetidine core. Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a significant method for synthesizing functionalized azetidines. rsc.org This process often involves an oxidant to facilitate the C-N bond-forming reductive elimination from a high-valent metal center. rsc.org Copper-catalyzed reactions are also prevalent, for example, in the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents to yield bis-functionalized azetidines. organic-chemistry.org Another copper-catalyzed approach involves the N-arylation of β-amino alcohols, which can then be further manipulated to form the azetidine ring.

Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)₃), have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.org This method is notable for its tolerance of acid-sensitive and Lewis basic functional groups. frontiersin.org

Organocatalytic Methods in the Formation of Azetidine Cores

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of azetidines. A notable strategy involves the enantioselective α-chlorination of aldehydes, which generates a chiral intermediate that can be converted to a C2-functionalized azetidine. nih.gov This approach allows for the synthesis of either enantiomer of the target molecule by using simple starting materials. nih.gov L-azetidine-2-carboxylic acid has also been employed as an organocatalyst for asymmetric α-amidation of ketones. clockss.org

Photocatalytic Strategies for Azetidine Ring Construction

Photocatalysis has gained traction as a sustainable and powerful method for synthesizing strained ring systems like azetidines. Visible-light-mediated photocatalysis can be used to promote reactions such as the aza-Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition, to form the azetidine ring. rsc.org This can be achieved using an iridium(III) photocatalyst that activates a precursor via triplet energy transfer. rsc.org

Another photochemical approach is the Norrish–Yang cyclization of α-aminoacetophenones, which proceeds through a 1,5-hydrogen abstraction followed by ring closure to create an azetidinol intermediate. beilstein-journals.org This method leverages light energy to overcome the energetic barriers associated with forming strained rings. beilstein-journals.org

Stereoselective Synthesis of Chiral Analogues of Methyl 2-(azetidin-1-yl)acetate

The synthesis of chiral, non-racemic azetidines is of great importance due to the stereospecificity of biological activity. clockss.org Several methodologies have been developed to control the stereochemistry of the azetidine core.

One approach begins with commercially available enantiopure 1,2-amino alcohols. clockss.org For instance, (S)-phenylalaninol can be converted through a series of steps including reductive amination and oxazolidine (B1195125) formation, followed by cyclization to yield a 2,4-disubstituted azetidine. clockss.org Another strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the ring-forming reaction.

Biocatalysis has also emerged as a powerful tool for stereoselective synthesis. Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the one-carbon ring expansion of aziridines to azetidines with exceptional enantioselectivity via a rsc.orgnih.gov-Stevens rearrangement. chemrxiv.org This enzymatic approach can overcome the challenges of controlling stereochemistry in notoriously difficult reactions. chemrxiv.org

Flow Chemistry and Continuous Processing Techniques for Scalable Production of Methyl 2-(azetidin-1-yl)acetate

Flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including improved safety, efficiency, and scalability. pharmtech.commdpi.com The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and precise temperature control, which can lead to higher yields and fewer byproducts. mdpi.com

Continuous flow processes have been developed for various reaction types that can be applied to the synthesis of azetidine derivatives. For example, tandem Wittig-Michael reactions to produce 2-(C-glycosyl)acetates have been successfully implemented in flow, demonstrating improved yields compared to batch procedures. nih.gov The ability to operate at higher temperatures and pressures in a controlled manner is a key benefit of this technology. nih.gov

The modular nature of flow chemistry systems allows for the integration of multiple reaction and purification steps into a single, continuous process. researchgate.net This approach has been used for the synthesis of complex molecules and has the potential to be adapted for the large-scale, cost-effective production of methyl 2-(azetidin-1-yl)acetate and its analogues. mdpi.comresearchgate.net

Data Tables

Table 1: Catalytic Approaches for Azetidine Synthesis

| Catalytic Method | Catalyst/Reagent | Key Transformation | Ref. |

| Transition Metal-Catalyzed | Palladium(II) / Benziodoxole tosylate | Intramolecular γ-C(sp³)–H amination | rsc.org |

| Transition Metal-Catalyzed | Copper(II) triflate / Organometal reagents | Direct alkylation of 1-azabicyclo[1.1.0]butane | organic-chemistry.org |

| Transition Metal-Catalyzed | Lanthanum(III) triflate | Intramolecular aminolysis of cis-3,4-epoxy amines | frontiersin.org |

| Organocatalytic | Proline-derived catalyst | Enantioselective α-chlorination of aldehydes | nih.gov |

| Photocatalytic | Iridium(III) complex | [2+2] photocycloaddition (aza-Paternò–Büchi) | rsc.org |

| Photocatalytic | N/A (light-induced) | Norrish–Yang cyclization of α-aminoacetophenones | beilstein-journals.org |

Mechanistic Investigations and Reaction Pathways Involving Methyl 2 Azetidin 1 Yl Acetate

Nucleophilic Reactivity of the Azetidine (B1206935) Nitrogen and Ester Carbonyl in Methyl 2-(azetidin-1-yl)acetate

The azetidine nitrogen and the ester carbonyl of Methyl 2-(azetidin-1-yl)acetate are primary centers for nucleophilic and electrophilic interactions, respectively.

Detailed Research Findings:

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in a variety of reactions. For instance, in analogous azetidine derivatives, this nitrogen readily undergoes N-alkylation with alkyl halides and N-acylation with acyl chlorides to form the corresponding quaternary ammonium (B1175870) salts or amides. acs.org These reactions are fundamental for modifying the substitution pattern and properties of the azetidine core.

The ester carbonyl group, conversely, contains an electrophilic carbon atom. This site is susceptible to attack by nucleophiles. Key reactions involving the ester group include hydrolysis and reduction. Basic or acidic hydrolysis can convert the methyl ester into the corresponding carboxylic acid, 2-(azetidin-1-yl)acetic acid. acs.org Furthermore, reduction of the ester, typically using hydride reagents like lithium aluminum hydride, would yield the corresponding primary alcohol, 2-(azetidin-1-yl)ethanol. acs.org

| Functional Group | Reaction Type | Reagent/Condition Example | Product Type |

| Azetidine Nitrogen | N-Acylation | Benzoyl chloride | N-acylated azetidine |

| Azetidine Nitrogen | N-Alkylation | Alkyl halide | Quaternary azetidinium salt |

| Ester Carbonyl | Hydrolysis | NaOH/H₂O or HCl/MeOH | Carboxylic acid |

| Ester Carbonyl | Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

Ring-Opening Reactions of the Strained Azetidine Moiety in Methyl 2-(azetidin-1-yl)acetate and its Derivatives

The significant ring strain of the azetidine ring makes it prone to ring-opening reactions, a key pathway for the synthesis of more complex acyclic amines.

Detailed Research Findings:

Azetidines are generally more stable than their three-membered aziridine (B145994) counterparts but will undergo ring-opening under specific conditions. uni-muenchen.de Such reactions often require activation of the azetidine, either through protonation or Lewis acid catalysis, or by converting the nitrogen into a better leaving group, for instance, by forming a quaternary azetidinium salt. uni-muenchen.deyoutube.com The cleavage typically occurs at one of the C-N bonds. For example, heating azetidine with concentrated hydrochloric acid results in ring-opening to yield amino alcohol derivatives. acs.orgyoutube.com

In derivatives of Methyl 2-(azetidin-1-yl)acetate, the regioselectivity of the ring-opening is heavily influenced by the substituents on the ring. uni-muenchen.de Nucleophilic attack can be directed by either electronic or steric factors. Electronic effects dominate when substituents that can stabilize a transition state, such as aryl or carboxylate groups, are present on the ring. uni-muenchen.de For instance, nucleophilic ring-opening of 2-arylazetidine-2-carboxylic acid ester derivatives with halides has been shown to proceed with high site-selectivity. youtube.com The formation of radiofluorinated compounds has been achieved through the nucleophilic ring-opening of azetidinium salts with [¹⁸F]fluoride, highlighting the utility of this reaction in radiopharmaceutical chemistry. youtube.com

| Reaction Type | Activating Agent/Condition | Nucleophile Example | Key Outcome |

| Acid-Catalyzed Ring-Opening | Concentrated HCl, heat | Cl⁻ | Formation of γ-amino alcohols acs.orgyoutube.com |

| Nucleophilic Ring-Opening | Formation of azetidinium salt | Halides (e.g., F⁻, Cl⁻) | Formation of γ-haloamines youtube.com |

| Lewis Acid-Promoted Ring-Opening | Lewis Acid (e.g., BF₃·OEt₂) | Various | Formation of functionalized amines uni-muenchen.de |

Functional Group Transformations of the Methyl Ester and Azetidine Substituents

Beyond the reactivity of the core structure, the functional groups of Methyl 2-(azetidin-1-yl)acetate and its derivatives can be readily transformed.

Detailed Research Findings:

The methyl ester group is a versatile handle for chemical modification. As previously mentioned, it can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol. acs.org The resulting carboxylic acid can then undergo a wide range of subsequent reactions, such as conversion to acid chlorides, amides, or other esters.

The azetidine ring itself can be functionalized. The nitrogen atom is a key site for introducing substituents via alkylation or acylation. acs.org Furthermore, if substituents are present on the carbon atoms of the azetidine ring, they can also be modified. The existence of various derivatives, such as Methyl 2-(azetidin-3-yl)acetate, indicates that synthetic routes allow for substitution at different positions on the ring, which can then be further elaborated. nih.gov

| Starting Moiety | Transformation | Reagent Example | Resulting Functional Group |

| Methyl Ester | Hydrolysis | NaOH | Carboxylic Acid |

| Methyl Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Methyl Ester | Transesterification | R-OH, acid/base catalyst | Different Ester |

| Azetidine Nitrogen | Acylation | Acyl Chloride | Amide |

| Azetidine Nitrogen | Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Electrophilic and Radical Reactions of Methyl 2-(azetidin-1-yl)acetate

While nucleophilic reactions at the nitrogen and ester are common, the participation of Methyl 2-(azetidin-1-yl)acetate in electrophilic and radical reactions is also mechanistically plausible, though less documented for this specific molecule.

Detailed Research Findings:

Direct electrophilic substitution on the azetidine ring is not typical. However, functionalization at the α-carbon can be achieved. For instance, α-lithiation of N-protected azetidines, followed by quenching with an electrophile, is a known strategy for introducing substituents at the C2 position. This two-step process involves initial deprotonation, creating a nucleophilic carbon center that then reacts with an electrophile.

Radical reactions involving azetidines are also known. For example, radical addition to unsaturated precursors like azetines can be used to synthesize substituted azetidines. acs.org Intramolecular radical cyclizations involving related strained rings, such as 2-methyleneaziridines, have been shown to proceed via a ring-expanded aminyl radical, suggesting that similar radical rearrangements could be envisioned for appropriately substituted azetidine derivatives.

| Reaction Type | General Approach | Intermediate | Potential Outcome |

| Electrophilic Substitution (at α-carbon) | α-Lithiation followed by electrophile trap | α-Lithioazetidine | α-Substituted azetidine |

| Radical Addition | Radical initiator, unsaturated precursor | Carbon-centered radical | Substituted azetidine |

| Radical Rearrangement | Radical initiator, suitable precursor | Aziridinylcarbinyl radical (in related systems) | Ring-expanded products |

Chemo- and Regioselectivity Studies in Reactions of Methyl 2-(azetidin-1-yl)acetate

In reactions where multiple pathways are possible, chemo- and regioselectivity become critical considerations. This is particularly true for the ring-opening of unsymmetrically substituted azetidine derivatives.

Detailed Research Findings:

The regioselectivity of nucleophilic ring-opening reactions of azetidines is governed by a balance of electronic and steric effects. uni-muenchen.de

Electronic Effects: When a substituent on a carbon adjacent to the nitrogen can stabilize a partial positive charge in the transition state (e.g., aryl, alkenyl, carboxylate groups), nucleophilic attack preferentially occurs at that carbon. uni-muenchen.de The C-N bond is weakened by the conjugative effect of the substituent, making it more susceptible to cleavage.

Steric Effects: In the absence of strong electronic influences, or when a sterically bulky nucleophile is used, the attack typically occurs at the less sterically hindered carbon atom adjacent to the nitrogen. uni-muenchen.de

For Methyl 2-(azetidin-1-yl)acetate itself, the azetidine ring is symmetrically substituted at the C2 and C4 positions. However, for its derivatives, these principles of selectivity are paramount. For example, in the ring-opening of azetidin-2-ones (β-lactams), the presence of an N-sulfonate group was found to be crucial for directing the cleavage of the N1-C2 bond by a molybdenum complex. youtube.com This highlights how activating groups can precisely control the regiochemical outcome of a reaction.

| Influencing Factor | Description | Preferred Site of Attack | Example System |

| Electronic | Substituent stabilizes positive charge buildup in the transition state. | The substituted carbon atom. | 2-Aryl or 2-carboxylate azetidines. uni-muenchen.de |

| Steric | Nucleophile is large or substituents create significant hindrance. | The less substituted carbon atom. | 2-Alkylazetidines with bulky nucleophiles. uni-muenchen.de |

| Activating Group | A functional group specifically directs cleavage to a certain bond. | The carbon atom of the activated bond. | N-sulfonate directing N1-C2 cleavage in azetidin-2-ones. youtube.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 2 Azetidin 1 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal integrations, a detailed molecular map of Methyl 2-(azetidin-1-yl)acetate can be constructed.

Proton NMR (¹H NMR) provides critical information about the electronic environment of hydrogen atoms within a molecule. For Methyl 2-(azetidin-1-yl)acetate, the ¹H NMR spectrum exhibits distinct signals corresponding to the different sets of protons.

The protons of the azetidine (B1206935) ring typically appear as multiplets due to spin-spin coupling. The two methylene (B1212753) groups (CH₂) on the azetidine ring are chemically non-equivalent and often show complex splitting patterns. The protons on the carbon adjacent to the nitrogen (C2 and C4 of the azetidine ring) are expected to resonate at a different chemical shift compared to the proton on the C3 carbon.

The methylene protons of the acetate (B1210297) group (CH₂ adjacent to the carbonyl) and the methyl protons of the ester group (OCH₃) each give rise to a singlet, as they are not coupled to other protons. The chemical shifts for these protons are influenced by the electronegativity of the neighboring atoms. For instance, the methoxy (B1213986) protons of methyl acetate are observed downfield from the methyl protons due to the deshielding effect of the adjacent oxygen atom. researchgate.netchemicalbook.com

A representative ¹H NMR data for a related azetidine structure, specifically the parent azetidine, shows signals at approximately 3.63 ppm and 2.33 ppm. chemicalbook.comchemicalbook.com In a study of N-substituted azetidinones, aromatic protons were observed in the range of 8.554-6.797 ppm. researchgate.net For Methyl 2-(azetidin-1-yl)acetate, the expected chemical shifts are summarized in the table below.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Azetidine CH₂ (C2, C4) | ~3.5 - 3.8 | Triplet |

| Azetidine CH₂ (C3) | ~2.2 - 2.5 | Quintet |

| Acetate CH₂ | ~3.3 - 3.6 | Singlet |

| Methyl (OCH₃) | ~3.7 | Singlet |

| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in Methyl 2-(azetidin-1-yl)acetate gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum, typically in the range of 170-175 ppm. The carbons of the azetidine ring resonate at chemical shifts influenced by the nitrogen atom. The carbons directly bonded to the nitrogen (C2 and C4) will appear at a different chemical shift than the C3 carbon. The carbon of the acetate methylene group and the methyl carbon of the ester also have characteristic chemical shifts.

For the parent azetidine, ¹³C NMR data is available, providing a reference for the ring carbons. chemicalbook.com In studies of various azetidine derivatives, the carbon signals of the azetidine ring have been well-characterized. nih.govmedwinpublishers.com

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~172 |

| Azetidine CH₂ (C2, C4) | ~55 |

| Azetidine CH₂ (C3) | ~18 |

| Acetate CH₂ | ~58 |

| Methyl (OCH₃) | ~52 |

| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. |

Two-dimensional (2D) NMR techniques provide further structural insights by revealing correlations between different nuclei. studylib.netslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.com For Methyl 2-(azetidin-1-yl)acetate, a COSY spectrum would show correlations between the protons on C2 and C3, and between the protons on C3 and C4 of the azetidine ring, confirming their connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). epfl.ch It is invaluable for definitively assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the acetate CH₂ would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comepfl.ch It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon in Methyl 2-(azetidin-1-yl)acetate. An HMBC spectrum would show a correlation between the methyl protons of the ester and the carbonyl carbon, as well as between the acetate methylene protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the molecule's three-dimensional structure. While less critical for a relatively simple molecule like Methyl 2-(azetidin-1-yl)acetate, it can be used to confirm spatial proximities.

While less common for routine characterization, heteronuclear NMR involving nuclei other than ¹H and ¹³C can provide specific information. For Methyl 2-(azetidin-1-yl)acetate, ¹⁵N NMR could be employed to directly probe the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the ¹⁵N signal would be characteristic of a tertiary amine within a strained four-membered ring. Research on azetidine derivatives has utilized ¹⁵N and ¹⁹F NMR for detailed structural analysis. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. miamioh.edu

Upon ionization, Methyl 2-(azetidin-1-yl)acetate will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound (129.16 g/mol ). matrix-fine-chemicals.com The fragmentation of the molecular ion provides a unique fingerprint. Common fragmentation pathways for amines and esters can be expected. For instance, α-cleavage next to the nitrogen atom in the azetidine ring is a likely fragmentation pathway. nih.gov Another common fragmentation is the loss of the methoxy group (•OCH₃) from the ester.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. core.ac.uk This precision allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. For Methyl 2-(azetidin-1-yl)acetate, HRMS would confirm the molecular formula C₆H₁₁NO₂. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS has been used to confirm the structures of various azetidine derivatives. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of Methyl 2-(azetidin-1-yl)acetate, MS/MS provides valuable insights into its molecular structure and connectivity. The process involves selecting the precursor ion, which is the protonated molecule [M+H]⁺ of Methyl 2-(azetidin-1-yl)acetate, and subjecting it to collision-induced dissociation (CID). This results in a characteristic fragmentation pattern that can be used to confirm the compound's identity and elucidate its structural features.

The fragmentation of small cyclic amines and esters often involves characteristic losses of neutral molecules and rearrangements. For Methyl 2-(azetidin-1-yl)acetate, with a molecular weight of 129.159 g/mol and formula C6H11NO2, the expected fragmentation pathways would involve the cleavage of the ester group and the opening of the azetidine ring. matrix-fine-chemicals.com Common fragmentation patterns for similar compounds include the loss of the methoxycarbonyl group (-COOCH3) or parts of it, as well as fragmentation of the azetidine ring itself.

A plausible fragmentation pattern for the [M+H]⁺ ion of Methyl 2-(azetidin-1-yl)acetate (m/z 130) could involve the following steps:

Loss of the methoxy group (•OCH3) to yield a fragment at m/z 99.

Loss of carbon monoxide (CO) from the ester functionality.

Cleavage of the C-N bond in the azetidine ring, leading to various smaller charged fragments.

Ring-opening of the azetidine moiety followed by further fragmentation.

The precise fragmentation pattern and the relative abundances of the fragment ions would need to be determined experimentally using an MS/MS spectrometer. This data is crucial for the unambiguous identification of Methyl 2-(azetidin-1-yl)acetate in complex mixtures and for its structural confirmation in synthesis and metabolism studies.

Table 1: Predicted MS/MS Fragmentation of Methyl 2-(azetidin-1-yl)acetate

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Neutral Fragment |

|---|---|---|

| 130 | 99 | •OCH3 |

| 130 | 72 | C2H4O2 |

| 130 | 56 | C3H6O2 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) Spectroscopy:

The IR spectrum of Methyl 2-(azetidin-1-yl)acetate is expected to show characteristic absorption bands corresponding to its various functional groups. Key expected vibrational modes include:

C=O Stretch: A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester. For comparison, methyl acetate exhibits a strong C=O stretching band around 1741 cm⁻¹. nih.gov

C-O Stretch: The C-O stretching vibrations of the ester group are expected to appear as two bands in the region of 1250-1000 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond in the azetidine ring will likely be observed in the 1250-1020 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range.

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups in the azetidine ring are expected in the 1485-1445 cm⁻¹ and 800-700 cm⁻¹ regions, respectively.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from large changes in polarizability. For Methyl 2-(azetidin-1-yl)acetate, the Raman spectrum would be particularly useful for observing symmetric vibrations and vibrations of the carbon backbone. Key expected Raman bands include:

Symmetric CH₂ and CH₃ stretching modes: These will appear in the 2800-3000 cm⁻¹ region.

Ring breathing mode of the azetidine ring: This symmetric vibration is often a strong band in the Raman spectrum of cyclic compounds.

C-C stretching vibrations: These will be present in the fingerprint region (below 1500 cm⁻¹).

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of Methyl 2-(azetidin-1-yl)acetate, enabling its unambiguous identification and structural characterization.

Table 2: Characteristic IR and Raman Vibrational Modes for Methyl 2-(azetidin-1-yl)acetate

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| C=O Stretch | 1735-1750 (Strong) | 1735-1750 (Weak) | Ester |

| C-H Stretch (aliphatic) | 2850-3000 (Medium-Strong) | 2850-3000 (Strong) | Methylene, Methyl |

| C-O Stretch | 1250-1000 (Strong) | 1250-1000 (Weak) | Ester |

| C-N Stretch | 1250-1020 (Medium) | 1250-1020 (Medium) | Azetidine Ring |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating and analyzing the components of a mixture, as well as for assessing the purity of a compound. For Methyl 2-(azetidin-1-yl)acetate, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most relevant and widely used methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like Methyl 2-(azetidin-1-yl)acetate.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification. For instance, the retention time of methyl acetate on a DB-1 column can vary depending on the specific conditions. gcms.cz

After separation, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its definitive identification. The combination of retention time and mass spectrum provides a high degree of confidence in the identification of Methyl 2-(azetidin-1-yl)acetate.

The choice of the GC column is critical for achieving good separation. A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-1 or equivalent), or a mid-polar column would likely be suitable for this analysis. The temperature program of the GC oven is optimized to achieve the best separation in the shortest possible time.

Table 3: Typical GC-MS Parameters for the Analysis of Methyl 2-(azetidin-1-yl)acetate

| Parameter | Value |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injection Mode | Split or Splitless |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. This information is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound. For a newly synthesized compound like Methyl 2-(azetidin-1-yl)acetate, elemental analysis is a crucial step in confirming its identity and purity.

The theoretical elemental composition of Methyl 2-(azetidin-1-yl)acetate (C6H11NO2) is calculated based on its molecular formula and the atomic weights of its constituent elements.

The experimental values for the elemental composition are obtained by combusting a known mass of the purified compound in a specialized instrument called an elemental analyzer. The combustion products (CO₂, H₂O, and N₂) are then quantitatively measured. The results are typically considered acceptable if they are within ±0.4% of the theoretical values. amazonaws.com

Table 5: Elemental Analysis Data for Methyl 2-(azetidin-1-yl)acetate (C6H11NO2)

| Element | Theoretical Mass % | Experimental Mass % (Typical Acceptable Range) |

|---|---|---|

| Carbon (C) | 55.80 | 55.40 - 56.20 |

| Hydrogen (H) | 8.58 | 8.18 - 8.98 |

| Nitrogen (N) | 10.84 | 10.44 - 11.24 |

A close agreement between the experimentally determined mass percentages and the theoretical values provides strong evidence for the proposed empirical and molecular formula of Methyl 2-(azetidin-1-yl)acetate, thereby validating its synthesis and purity.

Computational and Theoretical Studies of Methyl 2 Azetidin 1 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and, consequently, the reactivity of molecules. These calculations, based on the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study azetidine-containing compounds. DFT calculations, which use the Schrödinger equation to predict electron location and energy, are particularly useful for determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). thescience.dev The energy difference between these frontier orbitals is crucial for predicting a molecule's reactivity. thescience.dev

In the context of azetidine (B1206935) synthesis, DFT has been used to model photocatalyzed reactions. thescience.dev By calculating the frontier orbital energies of reactants, researchers can predict which combinations are likely to lead to the formation of the azetidine ring. thescience.dev This computational pre-screening of compounds significantly accelerates the discovery of new synthetic routes by avoiding trial-and-error experimentation. thescience.dev Furthermore, DFT has been instrumental in elucidating reaction mechanisms, such as the palladium-catalyzed ring-opening of aziridines, which can be conceptually extended to azetidine systems. mdpi.com

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are crucial for accurately determining the geometry and conformational preferences of molecules. For the azetidine molecule, ab initio calculations at the HF/4-31G level have been used for full geometry optimization. researchgate.net This process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure.

Conformational analysis of azetidine derivatives is critical as the puckering of the four-membered ring significantly influences the molecule's properties. Ab initio methods allow for the exploration of the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. This information is vital for understanding how the molecule will behave in different environments and how it will interact with other molecules.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. youtube.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule like Methyl 2-(azetidin-1-yl)acetate moves and interacts with its surroundings. youtube.com

MD simulations are particularly valuable for studying the conformational landscape of flexible molecules. For azetidine-containing compounds, MD can reveal the different puckered conformations of the four-membered ring and the transitions between them. This is crucial for understanding how the molecule's shape influences its function. Furthermore, MD simulations can model the interactions between Methyl 2-(azetidin-1-yl)acetate and solvent molecules or other solutes, providing a detailed understanding of its solution-phase behavior. nih.gov Recent advancements have even allowed for the use of quasiclassical molecular dynamics simulations to study the intricate details of reaction dynamics involving azetidine-related intermediates. acs.org

Prediction of Spectroscopic Parameters via Computational Modeling

Computational modeling is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For Methyl 2-(azetidin-1-yl)acetate, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For instance, the structures of newly synthesized functionalized 3-substituted 3-(acetoxymethyl)azetidines have been confirmed using NMR spectroscopy, where computational predictions of chemical shifts and coupling constants can aid in the interpretation of the experimental spectra. mdpi.com Similarly, computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. A normal mode coordinate-based molecular optimization algorithm has been tested on the azetidine molecule, demonstrating its utility in simulating vibrational spectra. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry provides powerful tools to elucidate reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states.

For reactions involving the formation or ring-opening of azetidine rings, computational studies can map out the entire reaction pathway. For example, DFT calculations have been used to investigate the transition states in the intramolecular aminolysis of epoxy amines to form azetidines. frontiersin.org These calculations have shown how the presence of a catalyst can alter the energy of the transition states, thereby favoring the formation of the azetidine ring over other possible products. frontiersin.org Similarly, in the context of ring-closure reactions to form azetidines from oxiranes, DFT calculations have been employed to explain the observed regioselectivity by analyzing the transition state energies. acs.orgresearchgate.net These studies provide a theoretical foundation for understanding and predicting the outcomes of such reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling of Methyl 2-(azetidin-1-yl)acetate Analogues (Excluding Biological Properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physical and chemical properties of compounds based on their molecular structure. nih.gov These models establish a mathematical relationship between molecular descriptors and a specific property. researchgate.net For analogues of Methyl 2-(azetidin-1-yl)acetate, QSPR can be used to predict a range of physical properties without the need for experimental measurements. nih.gov

Molecular descriptors, which are numerical representations of a molecule's structure, can be calculated from its chemical graph or through quantum chemical methods. researchgate.net These descriptors can encode information about a molecule's size, shape, and electronic properties. By developing a QSPR model using a set of known azetidine derivatives, it becomes possible to predict properties such as boiling point, density, and solubility for new, unsynthesized analogues. This predictive capability is highly valuable in the early stages of chemical design and development, allowing for the rapid screening of large numbers of potential compounds to identify those with desirable physical properties. nih.gov

Structural Elucidation and Conformational Analysis of Methyl 2 Azetidin 1 Yl Acetate and Its Derivatives

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. thieme-connect.de This technique is indispensable for establishing both the relative and absolute stereochemistry of chiral molecules, such as substituted derivatives of Methyl 2-(azetidin-1-yl)acetate.

The relative configuration of multiple stereocenters within a molecule can be routinely determined by analyzing the electron density map generated from X-ray diffraction data. thieme-connect.de For instance, in a study of a spirocyclic azetidine (B1206935) derivative, recrystallization yielded X-ray quality crystals, allowing for the definitive confirmation of its [4.2.0]-system, a structural detail that would be challenging to confirm by other means. nih.gov

Determining the absolute configuration, which differentiates between a molecule and its non-superimposable mirror image (enantiomer), requires the presence of a heavy atom in the structure or the use of X-ray radiation of a specific wavelength to induce anomalous dispersion. thieme-connect.de In a representative study to determine the absolute configuration of a chiral ligand, the oxalate (B1200264) salt of the compound was crystallized and analyzed. The analysis not only provided the precise molecular structure but also established the S-configuration for one enantiomer, which consequently identified the other as the R-enantiomer. nih.gov This method provides the ultimate proof of stereochemistry, which is crucial for understanding the specific interactions of enantiopure compounds in biological systems.

Table 1: Example Crystallographic Data for an Enantiopure Compound This table illustrates typical data obtained from an X-ray crystallographic analysis used to determine absolute configuration.

| Parameter | Value |

| Chemical Formula | C₂₆H₃₀ClN₃O₉ |

| Molecular Weight | 563.98 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Temperature (K) | 150.00(10) |

| Data adapted from a study on a chiral dual ligand. nih.gov |

Conformational Preferences of the Azetidine Ring in Solution and Solid States

The four-membered azetidine ring is not planar but exists in a puckered conformation to alleviate angular and torsional strain. The degree and nature of this puckering can differ between the solid state, as observed by X-ray crystallography, and the solution state, typically studied by Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational studies on L-azetidine-2-carboxylic acid (Ac-Aze-NHMe), a proline analogue, have shown that the azetidine ring can adopt various puckered structures. nih.gov These theoretical preferences are consistent with experimental results from the analysis of X-ray structures of peptides containing azetidine. nih.gov In the solid state, the conformation is fixed within the crystal lattice, as demonstrated by the crystal structure of L-azetidine-2-carboxylic acid. nih.gov

In solution, the ring may be more flexible, potentially existing in equilibrium between different puckered conformations. The specific conformation can be influenced by the solvent's polarity. nih.gov For instance, as solvent polarity increases, conformations like the polyproline II-like structure can become more populated for azetidine-containing dipeptides. nih.gov NMR spectroscopy, through measurements of coupling constants and Nuclear Overhauser Effects (NOEs), provides critical information about the time-averaged conformation in solution. In the ¹H-NMR spectrum of a 3-(pyrazol-1-yl)azetidine derivative, distinct signals for the azetidine methylene (B1212753) protons and observed NOEs between the pyrazole (B372694) ring and azetidine protons helped to confirm the connectivity and infer the conformational arrangement in the solution phase. nih.gov

Influence of Substituents on Azetidine Ring Conformation and Strain

Theoretical studies on related four-membered rings have demonstrated that substituents can have a profound impact on ring stability. For example, in 2-aziridinylmethyl radicals, a π-acceptor substituent at a carbon adjacent to the nitrogen can dramatically reduce the energy barrier for C-C bond cleavage, indicating a change in ring strain and electronic distribution. nih.gov While azetidines are generally more stable than aziridines, similar principles apply. A substituent's steric bulk and electronic properties (whether it is electron-donating or electron-withdrawing) will dictate the most stable puckering of the azetidine ring to minimize steric clashes and optimize electronic interactions.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For derivatives of Methyl 2-(azetidin-1-yl)acetate, these interactions would primarily include hydrogen bonds and van der Waals forces, which dictate the final crystal lattice and influence physical properties like melting point and solubility.

The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor. If the ring is substituted with a hydrogen bond donor (e.g., an N-H group in a secondary azetidine), it can also act as a donor. The ester group of Methyl 2-(azetidin-1-yl)acetate contains carbonyl oxygen atoms that are strong hydrogen bond acceptors. These groups will seek to form hydrogen bonds with suitable donors from neighboring molecules in the crystal.

Predictive methods, such as the MMH-2 approach tested on acetamide, can be used to forecast the most stable intermolecular interaction motifs. researchgate.netrsc.org This method involves calculating the energies of random molecular configurations to identify the most favorable packing arrangements. researchgate.netrsc.org By applying graph set analysis to the predicted structures, it is possible to identify and classify the patterns of hydrogen bonds, such as chains or dimers, that are likely to be present in the crystal structure of azetidine derivatives. researchgate.netrsc.org These "molecular synthons" are reliable patterns of intermolecular interactions that can guide the design of new crystalline materials.

Chirality and Stereochemical Aspects of Enantiopure Azetidine Systems

Chirality is a critical feature of many molecules, and azetidine derivatives are no exception. The substitution on the azetidine ring can create one or more stereocenters, leading to the existence of stereoisomers (enantiomers and diastereomers). For example, a substituent at the C2 or C3 position of the azetidine ring in Methyl 2-(azetidin-1-yl)acetate would render that carbon a chiral center.

The different spatial arrangements of atoms in enantiomers can lead to distinct interactions with other chiral molecules, such as biological receptors or enzymes. nih.gov Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic profiles. nih.gov For this reason, the synthesis of enantiopure compounds—a single enantiomer, free from its mirror image—is a major focus in medicinal chemistry. nih.gov

The absolute configuration of these enantiopure systems is definitively determined using X-ray crystallography, as discussed previously. nih.gov Functional studies often reveal that one enantiomer (the eutomer) is significantly more potent or has a more desirable activity profile than the other (the distomer). nih.gov In the development of nicotinic ligands, introducing chirality at different positions on a piperazine (B1678402) ring—a six-membered heterocycle—resulted in compounds with distinct selectivity and efficacy, underscoring the profound impact of stereochemistry on molecular function. nih.gov Therefore, controlling the stereochemistry of substituted azetidines is paramount for developing compounds with optimized properties for specific applications.

Synthetic Utility and Applications of Methyl 2 Azetidin 1 Yl Acetate As a Chemical Intermediate

Methyl 2-(azetidin-1-yl)acetate as a Building Block for Diverse Heterocyclic Scaffolds

The intrinsic ring strain of the azetidine (B1206935) moiety, estimated to be around 25.4 kcal/mol, makes Methyl 2-(azetidin-1-yl)acetate a reactive and useful precursor for a variety of heterocyclic structures. rsc.org This reactivity, coupled with the stability that allows for its isolation and handling, positions it as an ideal starting material for creating more complex molecular architectures. rsc.orgbeilstein-journals.org The azetidine ring is a recognized pharmacophore found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govjmchemsci.com Consequently, derivatives of Methyl 2-(azetidin-1-yl)acetate are actively explored in drug discovery programs. rsc.org

The general synthetic utility of azetidine derivatives for constructing diverse scaffolds is well-established. For instance, azetidine carboxylic acids are key components in the synthesis of novel amino acid derivatives and peptidomimetics, offering conformational constraints that can enhance biological activity. nih.gov

The strained nature of the azetidine ring in precursors like Methyl 2-(azetidin-1-yl)acetate facilitates its participation in annulation reactions to construct fused and spirocyclic ring systems. These reactions often proceed through ring-opening or cycloaddition pathways, leading to the formation of larger, more complex heterocyclic frameworks.

One notable strategy involves the photochemical [2+2] cycloaddition of alkene precursors to form azetidine rings, which can then be further functionalized. rsc.org Another approach is the intramolecular C-H amination catalyzed by transition metals like palladium, which enables the synthesis of functionalized azetidines that can serve as precursors to fused systems. rsc.org For example, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed to produce azetidines that can be subsequently modified. rsc.org

Furthermore, the synthesis of spirocyclic azetidines has been achieved through methods such as the coupling of oxime ethers with Grignard reagents, mediated by titanium(IV). rsc.org The resulting spirocyclic NH-azetidines can be derivatized at the nitrogen atom, for instance, by reaction with methyl 2-bromoacetate, to yield structures analogous to Methyl 2-(azetidin-1-yl)acetate, which can then be elaborated into more complex spiro-fused systems. enamine.net These synthetic strategies highlight the potential of using the azetidine core as a scaffold for building intricate three-dimensional molecules.

Table 1: Examples of Heterocyclic Scaffolds from Azetidine Precursors

| Precursor Type | Reaction Type | Resulting Scaffold | Reference(s) |

| N-Boc-azetidin-3-one | Horner-Wadsworth-Emmons & Aza-Michael Addition | Functionalized 3-substituted 3-(acetoxymethyl)azetidines | nih.gov |

| 2-Isoxazoline-3-carboxylates & Alkenes | Intermolecular [2+2] Photocycloaddition | Substituted Azetidines | rsc.org |

| Picolinamide (PA) protected amines | Palladium-catalyzed intramolecular C-H amination | Functionalized Azetidines | rsc.org |

| Oxime ethers & Grignard reagents | Ti(IV)-mediated coupling | Spirocyclic NH-Azetidines | rsc.org |

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for generating molecular diversity and complexity in a single step from three or more starting materials. The functional groups present in Methyl 2-(azetidin-1-yl)acetate—a secondary amine within the azetidine ring and a methyl ester—make it a suitable candidate for participation in various MCRs.

Although specific examples detailing the use of Methyl 2-(azetidin-1-yl)acetate in MCRs are not extensively documented, its structural motifs are common in MCR substrates. For instance, the secondary amine can participate as the nucleophilic component in reactions like the Ugi or Passerini reactions, while the ester group could potentially be involved in subsequent cyclization steps. The synthesis of azetidine-containing macrocyclic peptides often involves coupling reactions where the azetidine nitrogen acts as a nucleophile, a fundamental step in many MCRs. researchgate.netnih.gov The development of novel MCRs involving strained heterocycles like azetidine is an active area of research aimed at expanding the chemical space for drug discovery.

Derivatization via Ester Hydrolysis, Amidation, and Reduction for Functional Group Interconversion

The methyl ester group of Methyl 2-(azetidin-1-yl)acetate is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a wide range of derivatives.

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-(azetidin-1-yl)acetic acid. This transformation is a common step in the synthesis of more complex molecules, as the resulting carboxylic acid can be used in a variety of subsequent reactions. For example, the hydrolysis of related N-arylsulfonyl β-lactams has been studied in phosphate (B84403) buffer, indicating the susceptibility of such ester linkages to cleavage. rsc.org

Amidation: The carboxylic acid obtained from hydrolysis, or the methyl ester itself, can be converted into a wide array of amides. The reaction of the carboxylic acid with an amine in the presence of a coupling agent, or the direct aminolysis of the methyl ester, provides access to amides with diverse substituents. ambeed.com Nickel-catalyzed methods have also been developed for the amidation of methyl esters, offering a chemoselective route to amide bond formation. nih.gov

Reduction: The ester group can be reduced to a primary alcohol, yielding 2-(azetidin-1-yl)ethanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The resulting alcohol can then be used in further synthetic modifications, such as etherification or oxidation. The reduction of azetidin-2-ones to the corresponding azetidines is a well-established method, often employing reagents like diborane (B8814927) or LiAlH₄, which underscores the compatibility of the azetidine ring with these reducing conditions. acs.org

Table 2: Key Derivatization Reactions of Methyl 2-(azetidin-1-yl)acetate

| Starting Material | Reagent(s) | Product | Transformation | Reference(s) |

| Methyl 2-(azetidin-1-yl)acetate | NaOH or HCl (aq) | 2-(Azetidin-1-yl)acetic acid | Ester Hydrolysis | rsc.org |

| 2-(Azetidin-1-yl)acetic acid | Amine, Coupling Agent | N-Substituted 2-(azetidin-1-yl)acetamide | Amidation | ambeed.com |

| Methyl 2-(azetidin-1-yl)acetate | Amine, Nickel Catalyst | N-Substituted 2-(azetidin-1-yl)acetamide | Catalytic Amidation | nih.gov |

| Methyl 2-(azetidin-1-yl)acetate | LiAlH₄ | 2-(Azetidin-1-yl)ethanol | Ester Reduction | masterorganicchemistry.com |

Application in the Design and Synthesis of Novel Ligands for Catalytic Processes

The azetidine moiety, due to the presence of the nitrogen atom with a lone pair of electrons, can act as a ligand for transition metals, making Methyl 2-(azetidin-1-yl)acetate and its derivatives potential precursors for novel catalysts. The conformational rigidity of the four-membered ring can impart specific stereochemical control in catalytic transformations.

Azetidine-containing ligands have been successfully employed in various catalytic systems. For instance, new palladium(II) complexes bearing sterically congested azetidine ligands have been developed and studied. acs.org In another example, N-ferrocenylmethyl azetidin-2-yl(diphenyl)methanol has been shown to catalyze the enantioselective ethylation and arylation of arylaldehydes with high enantioselectivity. acs.org These examples demonstrate the potential of the azetidine scaffold to serve as a chiral auxiliary or ligand in asymmetric catalysis. The synthesis of azetidines is sometimes achieved using catalytic methods, such as the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, which itself relies on the coordination of the azetidine nitrogen to the metal center during the reaction. nih.gov

Role in the Synthesis of Agrochemical Intermediates

While the azetidine ring is a known pharmacophore in medicinal chemistry, its application in the agrochemical field is less documented but holds significant potential. The broad range of biological activities exhibited by azetidine-containing compounds, including antimicrobial and antifungal properties, suggests their possible utility as agrochemical agents. jmchemsci.com

A patent has described azetidine derivatives with sedative, central depressant, and anticonvulsive activities, indicating the diverse biological effects of this class of compounds. google.com Although a direct link between Methyl 2-(azetidin-1-yl)acetate and current agrochemical products is not prominently reported, its role as a versatile building block for novel, biologically active heterocycles makes it a compound of interest for the discovery of new agrochemical intermediates.

Use in the Development of Advanced Materials (e.g., Polymer Precursors, Functional Monomers)

The ring strain of the azetidine ring makes it susceptible to ring-opening polymerization (ROP), a powerful method for synthesizing polymers with controlled architectures. Both unsubstituted and N-substituted azetidines can undergo cationic or anionic ROP to produce polyamines, such as poly(trimethylenimine). rsc.orgrsc.orgresearchgate.net These polymers have a wide range of potential applications, including as coatings, for CO₂ capture, and in gene delivery systems. rsc.org

Methyl 2-(azetidin-1-yl)acetate, as an N-substituted azetidine, can be considered a functional monomer. The polymerization of N-alkylazetidines has been studied, and in some cases, can proceed via a "living" polymerization mechanism, allowing for the synthesis of well-defined polymers and block copolymers. nih.govresearchgate.net The ester group on Methyl 2-(azetidin-1-yl)acetate would be incorporated as a pendant group along the polymer chain, providing a handle for post-polymerization modification. This would allow for the creation of functional materials with tailored properties. For example, the anionic ring-opening copolymerization of N-(tolylsulfonyl)azetidines has been shown to produce linear poly(trimethylenimine) after removal of the sulfonyl groups, demonstrating a route to controlled polymer structures from azetidine monomers. nih.gov

Sustainable Synthesis and Green Chemistry Aspects in the Production of Methyl 2 Azetidin 1 Yl Acetate

Atom Economy and E-factor Analysis of Synthetic Routes

Green chemistry metrics are essential tools for quantifying the environmental performance of a chemical process. Among the most fundamental are Atom Economy (AE) and the Environmental Factor (E-factor).

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms into the desired product. It is a theoretical value calculated as:

% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Azetidine (B1206935) + Methyl Chloroacetate (B1199739) + 0.5 K₂CO₃ → Methyl 2-(azetidin-1-yl)acetate + 0.5 H₂O + 0.5 CO₂ + KCl (A more common representation with integer stoichiometry involves 2 equivalents of azetidine, with one acting as the base, but this is less atom economical. The use of an inorganic base is preferred from a green chemistry standpoint.)

For calculation purposes considering the primary reactants that form the product and the necessary base to drive the reaction to completion, the atom economy can be analyzed. The reaction between azetidine and methyl chloroacetate in the presence of a base like potassium carbonate generates the product alongside salt and water by-products. Substitution reactions inherently have lower atom economies compared to addition or rearrangement reactions, where the AE can be 100%. igitsarang.ac.in

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Azetidine | C₃H₇N | 57.09 | Reactant |

| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | Reactant |

| Methyl 2-(azetidin-1-yl)acetate | C₆H₁₁NO₂ | 129.16 | Desired Product |

| Atom Economy Calculation:

% AE = [129.16 / (57.09 + 108.52)] x 100 = 77.99% Note: This calculation considers only the atoms incorporated from the primary reactants into the product, highlighting that the chlorine atom is lost as waste. The base is considered an auxiliary material in this specific calculation but contributes to waste in the E-factor. |

The Environmental Factor (E-factor) provides a more practical measure of waste by quantifying the total mass of waste generated per unit mass of product. greenchemistry-toolkit.orglibretexts.org

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-factor accounts for all waste streams, including solvent losses, reaction by-products (e.g., potassium chloride), leftover reactants, and materials used in workup and purification. libretexts.orgyoutube.com For the pharmaceutical and fine chemical industries, E-factors can be notoriously high, often ranging from 25 to over 100. greenchemistry-toolkit.org In the synthesis of Methyl 2-(azetidin-1-yl)acetate, the major contributors to the E-factor would be the solvent used for the reaction and purification, the inorganic salt by-product, and any unreacted starting materials or side products.

Development of Solvent-Free or Green Solvent-Based Methodologies

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. Traditional N-alkylation reactions frequently employ polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO), which are effective but pose significant health and environmental hazards. acsgcipr.org

A key green chemistry strategy is the replacement of these hazardous solvents with more benign alternatives. Research into green solvents has identified several viable options for syntheses like that of Methyl 2-(azetidin-1-yl)acetate. rasayanjournal.co.in

Ester Solvents: Ethyl acetate (B1210297) is considered a much greener alternative, being biodegradable and having lower toxicity. rsc.org

Ether Solvents: Bio-derived ethers such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are increasingly used as substitutes for chlorinated solvents or tetrahydrofuran (B95107) (THF). rasayanjournal.co.in

Alcohols or Water: Depending on the specific reaction conditions and catalysts, using alcohols or even water can be the greenest approach, especially in microwave-assisted processes. researchgate.net

The ultimate goal is to develop solvent-free reaction conditions. This approach, where feasible, dramatically reduces waste and simplifies product isolation. For the N-alkylation of azetidine, a solvent-free process could potentially be achieved by reacting the liquid amine directly with methyl chloroacetate, using a solid-supported base that could be filtered off after the reaction. acs.org

| Solvent Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Polar Aprotic | DMF, NMP, DMSO | High solvency for a wide range of reagents. | High boiling points, toxicity (reproductive hazards), difficult to dispose of. acsgcipr.org |

| Green Alternative (Ester) | Ethyl Acetate | Lower toxicity, readily biodegradable. rsc.org | Lower polarity may result in slower reaction rates. |

| Green Alternative (Bio-derived Ether) | 2-MeTHF | Higher boiling point than THF, forms less-explosive peroxides, derived from renewable resources. | Can be more expensive than traditional solvents. |

| Solvent-Free | N/A | Massively reduced waste (low E-factor), simplified workup, high process intensity. acs.org | Not always feasible; may require high temperatures or specialized equipment. |

Catalyst Development for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions, improved selectivity, and milder reaction conditions, all of which contribute to enhanced sustainability.

For the N-alkylation of azetidine, several catalytic strategies can be envisioned to improve the process:

Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions between water-soluble and organic-soluble reactants. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction between an aqueous solution of the base (e.g., K₂CO₃) and the organic phase containing azetidine and methyl chloroacetate. phasetransfercatalysis.com This avoids the need for hazardous, anhydrous polar aprotic solvents and can accelerate reaction rates. phasetransfercatalysis.com

Solid-Supported Bases/Catalysts: Using a solid base, such as an ion-exchange resin or potassium carbonate supported on alumina, can simplify the reaction workup immensely. After the reaction, the catalyst/base can be removed by simple filtration, eliminating the need for aqueous washes to remove dissolved salts. This minimizes liquid waste streams and can allow for the recycling of the catalyst.

Alternative Alkylating Agents: While not strictly a catalyst for the main reaction, developing catalytic routes to use greener alkylating agents represents a major advance. For instance, the direct catalytic N-alkylation of amines with alcohols, which produces only water as a by-product, is a highly atom-economical and green alternative to using alkyl halides. rsc.org While challenging for this specific substrate, the development of a catalyst (e.g., based on nanosized zeolites or transition metals) that could enable the reaction of azetidine with methyl glycolate (B3277807) would represent a significant green innovation. rsc.org

Microwave-Assisted Synthesis and Energy Efficiency Studies

The use of microwave irradiation as an energy source for chemical reactions has emerged as a powerful tool in green chemistry. Unlike conventional heating, which relies on slow conduction, microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. ajrconline.org

This technology offers several advantages for the synthesis of Methyl 2-(azetidin-1-yl)acetate:

Drastic Reduction in Reaction Times: Microwave-assisted N-alkylations and syntheses of related azetidine derivatives often complete in minutes, compared to hours or days for conventional heating. rasayanjournal.co.innih.gov

Improved Yields and Purity: The rapid heating can minimize the formation of side products that often occur during long reaction times at high temperatures. ajrconline.org

Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis can be significantly more energy-efficient, especially at the lab and pilot scale.

Enabling New Chemistry: Microwave heating can facilitate reactions in greener solvents like water or ethanol, which might be too slow under conventional heating. The synthesis of azetidines in aqueous media under microwave irradiation has been successfully demonstrated. researchgate.net

| Parameter | Conventional Heating | Microwave Irradiation | Reference |